3-Amino-5,6-dichloropyrazine-2-carboxylic acid
Overview
Description
3-Amino-5,6-dichloropyrazine-2-carboxylic acid is a chemical compound with the molecular formula C5H3Cl2N3O2 and a molecular weight of 208.00 g/mol . It is a derivative of pyrazine, characterized by the presence of amino and carboxylic acid functional groups, along with two chlorine atoms at the 5 and 6 positions of the pyrazine ring . This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid typically involves the chlorination of pyrazine derivatives followed by amination and carboxylation reactions . One common method includes the following steps:
Chlorination: Pyrazine is chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 5 and 6 positions.
Amination: The chlorinated pyrazine is then treated with ammonia or an amine source to introduce the amino group at the 3 position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
3-Amino-5,6-dichloropyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major products formed from these reactions include nitro, amine, and substituted pyrazine derivatives .
Scientific Research Applications
3-Amino-5,6-dichloropyrazine-2-carboxylic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, facilitating the development of new materials and chemicals.
Biological Studies: Researchers use it to study the interactions of pyrazine derivatives with biological systems, aiding in the understanding of their biochemical pathways and mechanisms.
Industrial Applications: It is employed in the production of specialty chemicals and advanced materials, contributing to the development of innovative products.
Mechanism of Action
The mechanism of action of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity . The chlorine atoms enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability . These properties make it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
3-Amino-5,6-dichloropyrazine-2-carboxylic acid can be compared with other pyrazine derivatives, such as:
3-Amino-5-chloropyrazine-2-carboxylic acid: This compound has a similar structure but with only one chlorine atom, resulting in different chemical reactivity and biological activity.
3-Amino-5,6-dichloropyrazine-2-carboxamide: The carboxamide derivative exhibits distinct properties due to the presence of an amide group instead of a carboxylic acid group.
3-Amino-5,6-dichloropyrazine-2-carboxylate esters: These esters are used as intermediates in organic synthesis and have different solubility and stability profiles compared to the carboxylic acid.
The unique combination of amino, carboxylic acid, and chlorine groups in this compound makes it a versatile and valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-amino-5,6-dichloropyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-2-3(7)10-4(8)1(9-2)5(11)12/h(H2,8,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOUSHWZVOIJKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Cl)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90321877 | |
Record name | 3-Amino-5,6-dichloropyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4853-52-5 | |
Record name | 3-Amino-5,6-dichloropyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-5,6-dichloropyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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